![molecular formula C15H17N3O5S B13874635 Ethyl 2-[4-amino-2-(pyridin-3-ylsulfonylamino)phenoxy]acetate](/img/structure/B13874635.png)
Ethyl 2-[4-amino-2-(pyridin-3-ylsulfonylamino)phenoxy]acetate
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Overview
Description
Ethyl 2-[4-amino-2-(pyridin-3-ylsulfonylamino)phenoxy]acetate is a complex organic compound that has garnered attention in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyridine ring, a sulfonyl group, and an amino group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-[4-amino-2-(pyridin-3-ylsulfonylamino)phenoxy]acetate typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 4-amino-2-(pyridin-3-ylsulfonylamino)phenol with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production. Catalysts and automated systems are often employed to optimize the reaction efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[4-amino-2-(pyridin-3-ylsulfonylamino)phenoxy]acetate can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The ethoxy group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the ethoxy group.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitro derivatives, while reduction of the sulfonyl group can produce sulfides.
Scientific Research Applications
Ethyl 2-[4-amino-2-(pyridin-3-ylsulfonylamino)phenoxy]acetate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: The compound is used in the development of new materials and as a precursor for various chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 2-[4-amino-2-(pyridin-3-ylsulfonylamino)phenoxy]acetate involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with enzyme active sites, potentially inhibiting their activity. The amino group can participate in hydrogen bonding, enhancing the compound’s binding affinity to its targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate
- Ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate
Uniqueness
Ethyl 2-[4-amino-2-(pyridin-3-ylsulfonylamino)phenoxy]acetate is unique due to its combination of a pyridine ring, sulfonyl group, and amino group, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications that similar compounds may not be able to achieve .
Properties
Molecular Formula |
C15H17N3O5S |
---|---|
Molecular Weight |
351.4 g/mol |
IUPAC Name |
ethyl 2-[4-amino-2-(pyridin-3-ylsulfonylamino)phenoxy]acetate |
InChI |
InChI=1S/C15H17N3O5S/c1-2-22-15(19)10-23-14-6-5-11(16)8-13(14)18-24(20,21)12-4-3-7-17-9-12/h3-9,18H,2,10,16H2,1H3 |
InChI Key |
YGNCLIVMUSGAKV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)COC1=C(C=C(C=C1)N)NS(=O)(=O)C2=CN=CC=C2 |
Origin of Product |
United States |
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